molecular formula C22H32N2O4 B6908425 N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide

Cat. No.: B6908425
M. Wt: 388.5 g/mol
InChI Key: KAIMRVCKFLFMJP-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide is a complex organic compound that features a piperidine ring, a benzoyl group, and a hydroxycyclohexyl moiety

Properties

IUPAC Name

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-2-28-19-8-6-17(7-9-19)21(26)24-14-10-18(11-15-24)23-20(25)16-22(27)12-4-3-5-13-22/h6-9,18,27H,2-5,10-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIMRVCKFLFMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)CC3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride or similar reagents.

    Attachment of the Hydroxycyclohexyl Moiety: This step involves the addition of the hydroxycyclohexyl group to the piperidine ring, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzoyl and hydroxycyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential in treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.

    Hydroxycyclohexyl derivatives: Compounds with hydroxycyclohexyl groups may exhibit similar chemical reactivity and biological activity.

Uniqueness

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclohexyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

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